molecular formula C10H15N3 B12359027 5-Methyl-3-phenyl-1H-pyrazol-4-ylamine

5-Methyl-3-phenyl-1H-pyrazol-4-ylamine

Cat. No.: B12359027
M. Wt: 177.25 g/mol
InChI Key: JWHWZALCNFNSSX-UHFFFAOYSA-N
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Description

5-Methyl-3-phenyl-1H-pyrazol-4-ylamine is a chemical compound with the molecular formula C10H11N3, serving as a versatile building block in medicinal chemistry and drug discovery research. Its structure, featuring a pyrazole core substituted with a phenyl ring and an amine group, is a privileged scaffold in the design of biologically active molecules. Pyrazole and pyrazoline derivatives are extensively documented in scientific literature for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities . As a key synthetic intermediate, this amine is valuable for constructing more complex molecular architectures. Research indicates that similar pyrazole-based structures act as intermediates in developing cannabinoid CB1 receptor antagonists, which are investigated for treating conditions like obesity and schizophrenia . Furthermore, the pyrazole motif is a critical component in compounds studied for inhibiting various enzymes, such as metalloproteases like meprin α and β, which are emerging targets in fibrotic diseases, cancer, and Alzheimer's disease . This compound is provided exclusively for research purposes in laboratory settings. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human use. Researchers should consult the safety data sheet (SDS) prior to handling and adhere to all applicable laboratory safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H15N3

Molecular Weight

177.25 g/mol

IUPAC Name

3-methyl-5-phenylpyrazolidin-4-amine

InChI

InChI=1S/C10H15N3/c1-7-9(11)10(13-12-7)8-5-3-2-4-6-8/h2-7,9-10,12-13H,11H2,1H3

InChI Key

JWHWZALCNFNSSX-UHFFFAOYSA-N

Canonical SMILES

CC1C(C(NN1)C2=CC=CC=C2)N

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 5 Methyl 3 Phenyl 1h Pyrazol 4 Ylamine

Strategies for the De Novo Synthesis of the 5-Methyl-3-phenyl-1H-pyrazol-4-ylamine Core

The construction of the this compound scaffold can be achieved through several established synthetic strategies for pyrazole (B372694) ring formation. These methods primarily involve the condensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine (B178648) derivative.

Multi-component Reaction (MCR) Approaches for Pyrazole Ring Formation

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to complex molecules in a single step. The synthesis of 4-aminopyrazoles can be achieved through MCRs, often involving a β-ketonitrile, an aldehyde, and a hydrazine. While a specific MCR for this compound is not extensively documented, analogous syntheses suggest a plausible pathway. For instance, a three-component reaction of phenylhydrazine (B124118), an appropriate aldehyde, and malononitrile (B47326) could potentially yield a related 5-aminopyrazole-4-carbonitrile, which would require further steps to obtain the target molecule. researchgate.net

Another MCR approach involves the reaction of 5-aminopyrazoles with β-dicarbonyl compounds and aldehydes to form fused heterocyclic systems like pyrazolo[3,4-b]pyridines. nih.govbeilstein-journals.org Although this doesn't directly yield the target compound, it highlights the utility of MCRs in pyrazole chemistry.

Cyclization Reactions Involving Hydrazine Derivatives and β-Keto Esters

The most classical and widely employed method for pyrazole synthesis is the Knorr pyrazole synthesis, which involves the condensation of a hydrazine with a 1,3-dicarbonyl compound, such as a β-keto ester. wikipedia.orgslideshare.netwikipedia.org For the synthesis of this compound, a plausible route involves the reaction of phenylhydrazine with a suitably substituted β-ketonitrile.

Specifically, the condensation of phenylhydrazine with 2-cyano-3-oxobutanoate (or a related derivative) would be a direct precursor to the pyrazole ring. The reaction proceeds through the initial formation of a hydrazone, followed by an intramolecular cyclization via nucleophilic attack of the second nitrogen atom onto the nitrile group, leading to the formation of the 5-aminopyrazole ring. beilstein-journals.org The use of substituted hydrazines and β-ketonitriles allows for the introduction of the desired methyl and phenyl groups at the appropriate positions. nih.govchim.it

A general representation of this synthetic approach is as follows:

Scheme 1: Plausible Knorr-type Synthesis of this compound

Where R would be a group that is subsequently removed or converted to a hydrogen atom to yield the 4-amino functionality.

Optimization of Reaction Conditions (e.g., Solvent-Free Synthesis, Catalysis)

Modern synthetic methodologies focus on improving reaction efficiency, reducing environmental impact, and simplifying procedures. For pyrazole synthesis, various optimization strategies have been explored.

Solvent-Free Synthesis: Performing reactions under solvent-free conditions, often with microwave irradiation, can lead to significantly reduced reaction times, higher yields, and cleaner product formation by minimizing side reactions and simplifying purification. nih.gov The synthesis of pyrazolo[1,5-a] nih.govchim.itsigmaaldrich.comtriazines from 5-amino-3-(4-methylphenyl)pyrazole (B135059) has been successfully achieved under microwave and solvent-free conditions. sigmaaldrich.comsigmaaldrich.com This suggests that the synthesis of this compound could also be optimized using similar green chemistry principles.

Catalysis: The use of catalysts can enhance the rate and selectivity of pyrazole synthesis. Both acid and base catalysis are commonly employed in the Knorr synthesis and related condensations. slideshare.net For instance, the synthesis of 3-methyl-1-phenyl-1H-pyrazole-5(4H)-one from ethyl acetoacetate (B1235776) and phenylhydrazine can be carried out in glacial acetic acid. nih.gov More advanced catalytic systems, including the use of metal catalysts like copper in the dimerization of aminopyrazoles, have also been reported, showcasing the potential for catalytic C-H and N-H bond functionalization. mdpi.com The table below summarizes some catalytic conditions used in analogous pyrazole syntheses.

CatalystSolventTemperature (°C)Reaction TimeYield (%)Reference
Acetic AcidEthanol (B145695)Reflux6 h- nih.gov
p-TSAWater606 h- nih.gov
Cu(OAc)₂Dioxane12010 h50 mdpi.com
FeCl₃Ethanol--89 nih.gov
L-ProlineEthanolReflux-- nih.gov

Functionalization and Derivatization Pathways for this compound

The presence of a primary amino group at the C4 position of the pyrazole ring makes this compound a versatile building block for further chemical modifications.

Synthesis of Imine and Schiff Base Derivatives from the Amine Moiety

The primary amino group of 4-aminopyrazoles readily undergoes condensation with aldehydes and ketones to form the corresponding imines or Schiff bases. nih.govrasayanjournal.co.in This reaction is typically carried out by refluxing the aminopyrazole with the carbonyl compound in a suitable solvent, often with a catalytic amount of acid like glacial acetic acid. researchgate.net

These Schiff bases are of interest for their potential biological activities and as intermediates for the synthesis of more complex heterocyclic systems. A variety of aromatic and heteroaromatic aldehydes can be used in this reaction. researchgate.netrasayanjournal.co.in

Table 1: Examples of Schiff Base Synthesis from Aminopyrazoles

Aminopyrazole Reactant Aldehyde/Ketone Solvent Catalyst Product Reference
5-Amino-3-methyl-1-phenylpyrazole Various aromatic aldehydes Ethanol Glacial Acetic Acid Pyrazol-5-yl-imines researchgate.net
3-Amino-2-phenylquinazolin-4(3H)-one pyrazolone (B3327878) Various aldehydes Ethanol Glacial Acetic Acid Schiff Bases nih.gov

Formation of Acylated and Alkylated Pyrazolylamines

The nucleophilic amino group of this compound can be readily acylated or alkylated to introduce a wide range of functional groups.

Acylation: Acylation is typically achieved by reacting the aminopyrazole with acyl chlorides or anhydrides in the presence of a base to neutralize the HCl formed. nih.gov For example, the reaction of 5-amino-3-methyl-1-phenylpyrazole with chloroacetyl chloride in the presence of anhydrous potassium carbonate yields the corresponding N-chloroacetyl derivative. researchgate.net This acylation provides access to a variety of amide derivatives with potential applications in medicinal chemistry. Selective C-acylation at the 4-position of a pyrazolone can also be achieved under specific conditions, for instance, using calcium hydroxide (B78521) in dioxane. rsc.orgscispace.com

Alkylation: While N-alkylation of the pyrazole ring is a common reaction, the alkylation of the exocyclic amino group can also be performed. However, the potential for competitive alkylation at the ring nitrogen atoms must be considered. The reaction of aminopyrazoles with alkyl halides can lead to mono- or di-alkylated products at the amino group, depending on the reaction conditions and the stoichiometry of the reagents.

The table below summarizes representative conditions for the acylation of aminopyrazoles.

Table 2: Examples of Acylation Reactions of Aminopyrazoles

Aminopyrazole Reactant Acylating Agent Base Solvent Product Reference
5-Amino-3-methyl-1-phenylpyrazole Chloroacetyl chloride K₂CO₃ Acetone N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-2-chloroacetamide researchgate.net
5-Amino-3-aryl-1H-pyrazoles Substituted benzoyl chlorides - DCM N-(1,3-diaryl-1H-pyrazol-5-yl)benzamides nih.gov

Construction of Fused Heterocyclic Systems (e.g., Pyrazolo[1,5-a]pyrimidines, Thienopyridines, Pyridazines, Pyrazines)

The versatile reactivity of this compound, and its common precursor 5-amino-3-methyl-1-phenylpyrazole, makes it a valuable building block in heterocyclic synthesis. Its bifunctional nature, possessing both a nucleophilic amino group and reactive sites on the pyrazole ring, allows for the construction of a variety of fused heterocyclic systems.

Pyrazolo[1,5-a]pyrimidines:

Pyrazolo[1,5-a]pyrimidines are a significant class of fused heterocycles, often synthesized via the cyclocondensation of 5-aminopyrazoles with 1,3-dielectrophiles. rsc.orgresearchgate.net A common and regioselective method involves the reaction of 5-amino-3-methyl-1-phenylpyrazole with β-enaminones or sodium salts of 3-oxo-aldehydes. For instance, the reaction with sodium 3-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-3-oxoprop-1-en-1-olate proceeds with high regioselectivity. researchgate.net This selectivity is attributed to the greater nucleophilicity of the exocyclic amino group compared to the endocyclic nitrogen atom of the pyrazole ring, leading specifically to the formation of pyrazolo[1,5-a]pyrimidines over other potential regioisomers. researchgate.net The reaction conditions can vary, with catalysts such as acetic acid or pyridine (B92270) being employed to facilitate the cyclization. researchgate.net

Thienopyridines:

The synthesis of thieno[2,3-b]pyridines, another important fused system, can be achieved from precursors derived from the pyrazole core. One reported method involves the reaction of a pyrazole-containing sodium enolate with active methylene (B1212753) compounds bearing a cyano group, in the presence of elemental sulfur. This Gewald-type reaction leads to the formation of an aminothiophene ring, which is then further manipulated to construct the fused pyridine ring. For example, a multi-step synthesis starting from a pyrazole derivative can yield 3-amino-thieno[2,3-b]pyridine-2-carbonitrile. d-nb.info

Pyridazines:

Pyridazine (B1198779) rings can be fused to the pyrazole core to form pyrazolo[3,4-c]pyridazines. A general and widely used approach for constructing these systems involves the cyclocondensation of 4-cyano-pyridazinone derivatives with hydrazine hydrate (B1144303). researchgate.net The synthesis often starts from a suitable pyrazole precursor which is converted into a pyridazinone intermediate. For example, phenacylmalononitrile can react with hydrazine hydrate to yield a dihydropyridazine, which serves as a precursor for further annulation reactions. researchgate.net Another strategy involves the [4+2] cycloaddition reactions of electron-deficient systems like 1,2,3-triazines or s-tetrazines with suitable dienophiles to construct the pyridazine ring. organic-chemistry.org

Pyrazines:

While less commonly cited in direct synthesis from this compound, the construction of fused pyrazine (B50134) systems, such as pyrazolo[3,4-b]pyrazines, can be envisioned through established synthetic routes. These typically involve the condensation of a 4,5-diaminopyrazole derivative with a 1,2-dicarbonyl compound. Therefore, conversion of the 4-amino group of the title compound into a diamino-substituted pyrazole would be the key initial step for accessing these fused systems.

Table 1: Examples of Fused Heterocyclic Systems from Pyrazole Precursors

Fused System Starting Materials Key Reaction Type Reference
Pyrazolo[1,5-a]pyrimidine (B1248293) 5-Amino-3-methyl-1-phenylpyrazole, β-Dicarbonyl compound Cyclocondensation researchgate.netnih.gov
Pyrazolo[1,5-a]pyrimidine 5-Amino-3-methyl-1-phenylpyrazole, Sodium 3-oxo-enolate Regioselective Cyclocondensation researchgate.net
Thieno[2,3-b]pyridine Pyrazole-derived enolate, Malononitrile, Sulfur Gewald Reaction/Cyclization d-nb.info
Pyrazolo[3,4-c]pyridazine 4-Cyano-pyridazinone, Hydrazine hydrate Cyclocondensation researchgate.net
Pyrazolo[3,4-b]pyridine 5-Amino-3-methyl-1-phenylpyrazole, α,β-Unsaturated ketone Michael Addition/Cyclization nih.gov

Introduction of Structurally Diverse Substituents (e.g., Aryl, Heteroaryl, Hydrazide Moieties)

The core structure of this compound can be functionalized by introducing a wide array of substituents at various positions, enabling the exploration of structure-activity relationships for different applications.

Aryl Moieties:

Aryl groups can be introduced onto the pyrazole scaffold through several methods. One prominent method is the selective C-acylation at the C4 position of the corresponding pyrazolone tautomer (3-methyl-1-phenyl-1H-pyrazol-5(4H)-one). researchgate.net This reaction, typically using an aroyl chloride in the presence of a base like calcium hydroxide, selectively yields 4-aroyl-substituted pyrazolones. researchgate.netrsc.org Furthermore, multi-component reactions provide an efficient route for incorporating aryl groups. For instance, the reaction of 5-amino-3-methyl-1-phenylpyrazole with α,β-unsaturated ketones bearing different aryl substituents in an ionic liquid can produce 1,4,6-triaryl-1H-pyrazolo[3,4-b]pyridines. nih.gov

Heteroaryl Moieties:

The introduction of heteroaryl substituents is a key strategy for modifying the properties of the parent compound. A notable example is the synthesis of a hybrid molecule featuring a thieno[2,3-d]pyrimidine (B153573) moiety. mdpi.comproquest.com This was achieved through the reaction of 3-phenyl-1-(thieno[2,3-d]pyrimidin-4-yl)-1H-pyrazol-5-amine with 3-acetyl-2H-chromen-2-one in the presence of an FeCl₃-SiO₂ catalyst, leading to a complex, fused heteroaromatic system. mdpi.comproquest.com Another approach involves the reaction of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde, a derivative of the title compound, in a one-pot, three-component reaction to attach a pyrazolyl group to a 1,3-diazabicyclo[3.1.0]hex-3-ene system. mdpi.com

Hydrazide Moieties:

Hydrazide functionalities can be incorporated, typically by converting a carboxylate ester derivative of the pyrazole. A two-step process has been described where ethyl 3-aryl-5-methyl-1-phenyl-1H-pyrazol-4-carboxylates are first synthesized via a 1,3-dipolar cycloaddition. nih.gov These pyrazole esters are then refluxed with hydrazine hydrate in ethanol to produce the corresponding 5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxylic acid hydrazide in good yield. nih.gov This hydrazide can then serve as a versatile intermediate for further derivatization, such as reaction with ethyl acetoacetate to form a new pyrazolone ring. nih.gov

Table 2: Methods for Introducing Diverse Substituents

Substituent Type Method Reagents Product Type Reference
Aryl C-Acylation 3-Methyl-1-phenyl-pyrazol-5-one, Aroyl chloride, Ca(OH)₂ 4-Aroyl-pyrazolone researchgate.netrsc.org
Heteroaryl Multi-component Reaction 3-Phenyl-1-(thieno[2,3-d]pyrimidin-4-yl)-1H-pyrazol-5-amine, 3-Acetyl-2H-chromen-2-one Fused Pyridinone mdpi.comproquest.com
Hydrazide Hydrazinolysis of Ester Ethyl pyrazole-4-carboxylate, Hydrazine hydrate Pyrazole-4-carboxylic acid hydrazide nih.gov

Regioselective Modifications and Their Control in Synthetic Pathways

Controlling regioselectivity is paramount in the synthesis of complex molecules derived from this compound to avoid the formation of undesired isomers. The inherent electronic properties and the presence of multiple reactive sites in the pyrazole ring necessitate carefully designed synthetic strategies.

A key aspect of regiocontrol is seen in the reactions of the ambident nucleophilic system of 5-aminopyrazoles. When reacting with unsymmetrical electrophiles, such as β-ketoenamines or sodium 3-oxo-enolates, the reaction proceeds with high regioselectivity. The cyclization occurs preferentially through the more nucleophilic exocyclic amino group attacking one electrophilic center, and the endocyclic N1 (or N2) attacking the other, leading to the formation of pyrazolo[1,5-a]pyrimidines as the major or sole product. researchgate.netnih.gov

Another significant example of regioselective modification is the acylation of the tautomeric 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one form. This substrate can undergo either C-acylation at the C4 position or O-acylation at the exocyclic oxygen. To achieve selective C-acylation, the tautomeric equilibrium is shifted towards the enol form using a base such as calcium hydroxide. researchgate.net The calcium ion is believed to form a complex with the hydroxyl group, protecting it and directing the electrophilic attack of the acyl chloride to the electron-rich C4 position. researchgate.netrsc.org This method effectively prevents the formation of the O-acylated byproduct.

The Vilsmeier-Haack reaction also demonstrates remarkable regioselectivity. Treatment of 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one with the Vilsmeier reagent (a mixture of phosphorus oxychloride and dimethylformamide) results in simultaneous formylation at the C4 position and chlorination at the C5 position. mdpi.comresearchgate.net This provides a direct route to the versatile intermediate 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde, where two different reactive functional groups are installed in a single, regioselective step. mdpi.com This intermediate is a valuable precursor for the synthesis of more complex heterocyclic structures.

Table 3: Control of Regioselectivity in Reactions

Reaction Substrate Reagent(s) Outcome Control Factor Reference
Pyrimidine Annulation 5-Amino-3-methyl-1-phenylpyrazole Unsymmetrical 1,3-Dielectrophile Pyrazolo[1,5-a]pyrimidine Higher nucleophilicity of exocyclic NH₂ group researchgate.netnih.gov
C-Acylation 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one Acyl Chloride, Ca(OH)₂ Selective C4-acylation Chelation of enol by Ca(OH)₂ directing attack to C4 researchgate.netrsc.org
Chloroformylation 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one POCl₃, DMF (Vilsmeier-Haack) C4-formylation and C5-chlorination Electrophilic substitution directed by the pyrazolone ring system mdpi.comresearchgate.net

Advanced Spectroscopic and Crystallographic Characterization of 5 Methyl 3 Phenyl 1h Pyrazol 4 Ylamine and Its Analogs

Vibrational Spectroscopy for Functional Group Identification (FT-IR)

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

The FT-IR spectrum of pyrazole (B372694) derivatives reveals characteristic absorption bands. For instance, in aminopyrazoles, the N-H stretching vibrations of the amino group are typically observed in the region of 3400-3200 cm⁻¹. The aromatic C-H stretching vibrations of the phenyl ring usually appear around 3100-3000 cm⁻¹. The C=C and C=N stretching vibrations within the pyrazole and phenyl rings are found in the 1640-1450 cm⁻¹ range. researchgate.net The C-N stretching vibration is also a key indicator. Furthermore, the in-plane and out-of-plane bending vibrations for C-H and N-H bonds provide additional structural information at lower wavenumbers. researchgate.net

In a study of 5-amino-1-(4-bromophenyl)-3-phenyl-1-H-pyrazole, the FT-IR and FT-Raman spectra were measured in the 4000–400 cm⁻¹ and 3500–100 cm⁻¹ regions, respectively. nih.gov The vibrational spectra were assigned with the aid of normal coordinate analysis following scaled quantum mechanical force field methodology. nih.gov For 3(5)-aminopyrazoles, matrix isolation infrared (IR) spectroscopy, supported by DFT calculations, has been used to investigate prototropic tautomerism. nih.gov

Interactive Data Table: Characteristic FT-IR Vibrational Frequencies for Pyrazole Derivatives

Vibrational ModeTypical Wavenumber Range (cm⁻¹)Functional Group
N-H Stretch3400-3200Amino group (NH₂)
Aromatic C-H Stretch3100-3000Phenyl ring
C=C and C=N Stretch1640-1450Pyrazole and Phenyl rings
C-H In-plane Bending~1257Phenyl ring
C-H Out-of-plane Bending~1102Phenyl ring
C-N-C Out-of-plane Bending773 and 554Pyrazole ring

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the detailed structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Proton NMR (¹H NMR) Chemical Shift and Coupling Constant Analysis

Proton NMR (¹H NMR) provides information on the number of different types of protons and their electronic environments. The chemical shift (δ), measured in parts per million (ppm), indicates the electronic environment of a proton. Protons in different chemical environments will resonate at different frequencies. chemistrysteps.com

For 5-Methyl-3-phenyl-1H-pyrazol-4-ylamine, the following proton signals are expected:

NH₂ Protons: The protons of the amino group typically appear as a broad singlet, and their chemical shift can vary depending on the solvent and concentration. In many aminopyrazoles, this signal is found in the range of 4-6 ppm. chemistrysteps.com

Phenyl Protons: The protons on the phenyl ring will appear in the aromatic region, typically between 7.0 and 8.0 ppm. chemicalbook.com The splitting pattern will depend on the substitution pattern of the ring.

Methyl Protons: The protons of the methyl group will appear as a singlet in the upfield region, generally around 2.0-2.5 ppm. researchgate.net

NH Proton: The proton on the pyrazole nitrogen (N-H) can exchange, leading to a broad signal. Its chemical shift is also solvent-dependent. researchgate.net

Coupling constants (J), measured in Hertz (Hz), provide information about the connectivity of adjacent protons. For example, the coupling between protons on the phenyl ring can help to confirm their relative positions.

Carbon-13 NMR (¹³C NMR) Chemical Shift Assignments

Carbon-13 NMR provides information about the carbon skeleton of a molecule. Since ¹³C has a low natural abundance, the spectra are typically recorded with proton decoupling, resulting in a spectrum where each unique carbon atom appears as a single line. docbrown.info

For this compound, the expected ¹³C NMR chemical shifts are:

Phenyl Carbons: The carbons of the phenyl ring typically resonate in the range of 120-140 ppm. The carbon attached to the pyrazole ring will have a distinct chemical shift. docbrown.info

Pyrazole Carbons: The carbons of the pyrazole ring will have characteristic chemical shifts. For example, C3 and C5, being attached to nitrogen atoms, will appear at different fields than C4. Studies on similar pyrazoles show that the C3 and C5 carbons can resonate around 140-150 ppm, while the C4 carbon appears at a more upfield position. cdnsciencepub.comresearchgate.net

Methyl Carbon: The methyl carbon will appear in the upfield region of the spectrum, typically around 10-20 ppm. cdnsciencepub.com

Interactive Data Table: Expected ¹H and ¹³C NMR Chemical Shift Ranges

Atom Type¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
NH₂4.0 - 6.0-
Phenyl H7.0 - 8.0-
Methyl H2.0 - 2.5-
Phenyl C-120 - 140
Pyrazole C3, C5-140 - 150
Pyrazole C4-~100 - 110
Methyl C-10 - 20

Application of Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR techniques are crucial for unambiguously assigning proton and carbon signals and for establishing the connectivity between different parts of the molecule. harvard.edu

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other (typically through two or three bonds). sdsu.edu For this compound, COSY would show correlations between the protons on the phenyl ring, helping to assign their specific positions. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. youtube.com This is extremely useful for assigning the carbon spectrum based on the already assigned proton spectrum.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio (m/z) of an ion, typically with an accuracy of a few parts per million (ppm). enovatia.com This high accuracy allows for the unambiguous determination of the elemental composition of a molecule. rsc.org For this compound (C₁₀H₁₁N₃), the calculated exact mass can be compared to the experimentally measured mass to confirm the molecular formula. nist.gov The fragmentation pattern observed in the mass spectrum can also provide valuable structural information. rsc.org

Single Crystal X-ray Diffraction Analysis

Single Crystal X-ray Diffraction is the most definitive method for determining the three-dimensional structure of a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, it is possible to determine the precise positions of all atoms in the crystal lattice, as well as bond lengths, bond angles, and intermolecular interactions. iucr.org

For pyrazole derivatives, X-ray crystallography has been used to:

Unambiguously determine the tautomeric form present in the solid state. nih.gov

Characterize the planarity of the pyrazole and phenyl rings and the dihedral angle between them. iucr.orgnih.gov

Identify and analyze intermolecular interactions such as hydrogen bonding, which can influence the crystal packing. iucr.org

In a related compound, 1-(4-methoxyphenyl)-3-phenyl-1H-pyrazol-5-amine, single-crystal X-ray diffraction was essential for unambiguous structural analysis. nih.gov For other phenylpyrazole derivatives, crystal structure analysis has revealed details about molecular conformation and packing. iucr.orgnih.govcambridge.org

Determination of Crystal System, Space Group, and Unit Cell Parameters

The crystallographic analysis of various analogs of this compound reveals that they crystallize in several crystal systems, with the monoclinic and triclinic systems being the most common. The specific space group and unit cell parameters are unique to each compound's crystalline form and are determined with high precision through X-ray diffraction experiments.

For instance, (±)-3-(5-Amino-3-methyl-1-phenyl-1H-pyrazol-4-yl)-2-benzofuran-1(3H)-one crystallizes in the monoclinic system with the space group P2₁/c. nih.gov Similarly, 4-amino-3-(3-methyl-5-phenyl-1H-pyrazol-1-yl)-4H-1,2,4-triazole-5(1H)-thione also adopts a monoclinic system. nih.gov In contrast, analogs such as (E)-N-{[3-methyl-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]methylidene}hydroxylamine and N-[(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)carbonyl]-N′-(4-hydroxyphenyl)thiourea are found to crystallize in the triclinic system. nih.govnih.gov

The number of molecules in the asymmetric unit (Z') can also vary. For example, rac-3-(5-Amino-3-methyl-1-phenyl-1H-pyrazol-4-yl)-2-phenylthiazolidin-4-one crystallizes with two independent molecules in the asymmetric unit (Z' = 2), which are nearly enantiomorphous. researchgate.net The presence of multiple independent molecules allows for a direct comparison of conformational parameters within the same crystal lattice. nih.gov

A summary of crystallographic data for selected analogs is presented below.

Compound NameFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)ZRef.
(±)-3-(5-Amino-3-methyl-1-phenyl-1H-pyrazol-4-yl)-2-benzofuran-1(3H)-oneC₁₈H₁₅N₃O₂MonoclinicP2₁/c10.0451(2)15.0631(5)12.2008(4)90123.257(2)904 nih.gov
4-amino-3-(3-methyl-5-phenyl-1H-pyrazol-1-yl)-4H-1,2,4-triazole-5(1H)-thioneC₁₂H₁₂N₆SMonoclinicP2₁/c11.3278(4)8.3970(3)15.4427(5)90109.053(1)904 nih.gov
(E)-N-{[3-methyl-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]methylidene}hydroxylamineC₁₅H₁₄N₄OTriclinic9.1497(2)12.3932(3)12.7294(3)87.407(11)82.674(12)75.019(12)4 nih.gov
5-Methyl-4-(3-methyl-1-phenyl-1H-pyrazol-4-yl)-2-phenyl-2,3-dihydro-1H-pyrazol-3-oneC₂₀H₁₈N₄OMonoclinicP2₁/c16.1429(3)7.9702(2)13.0652(3)9097.469(2)904 researchgate.net
N-[(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)carbonyl]-N′-(4-hydroxyphenyl)thioureaC₁₈H₁₅ClN₄O₂STriclinic8.572(2)10.429(2)11.170(2)99.936(4)105.817(4)106.042(4)2 nih.gov
1-(4-Fluorophenyl)-3-methyl-4-phenylsulfanyl-1H-pyrazol-5(4H)-oneC₁₆H₁₃FN₂OSMonoclinicP2₁/c17.2628(3)7.28340(1)11.4877(2)9091.138(1)904 nih.gov

Detailed Analysis of Molecular Conformation and Bond Geometries

The three-dimensional arrangement of the pyrazole core and its substituents is defined by a series of torsion or dihedral angles. In this compound and its analogs, the orientation of the phenyl ring relative to the pyrazole ring is a key conformational feature.

In the structure of (±)-3-(5-amino-3-methyl-1-phenyl-1H-pyrazol-4-yl)-2-benzofuran-1(3H)-one, the phenyl ring subtends a dihedral angle of 47.07 (10)° with the pyrazole ring. nih.govresearchgate.net For other analogs, this angle can vary significantly. For example, in 4-amino-3-(3-methyl-5-phenyl-1H-pyrazol-1-yl)-4H-1,2,4-triazole-5(1H)-thione, the dihedral angle between the central pyrazole ring and the pendant benzene (B151609) ring is 59.83 (9)°. nih.gov In a thiourea (B124793) derivative, N-[(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)carbonyl]-N′-(4-hydroxyphenyl)thiourea, the pyrazole ring forms a dihedral angle of 67.4 (1)° with the phenyl group. nih.gov

When multiple rings are present, their relative orientations are complex. In (E)-N-{[3-methyl-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]methylidene}hydroxylamine, which has two molecules in the asymmetric unit, the dihedral angles between the central pyrazole ring and the pendant phenyl ring are 42.69 (8)° and 54.49 (7)° for the two respective molecules. nih.govresearchgate.net This highlights the conformational flexibility of these systems.

Bond lengths and angles within the pyrazole ring and its substituents generally fall within expected values, though conjugation effects can lead to bond lengths that are intermediate between single and double bonds. nih.gov For example, in 4-[(Z)-Allylamino(phenyl)methylene]-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one, the bond lengths indicate extensive conjugation within the keto-enamine tautomeric form. nih.gov

Investigation of Intermolecular Interactions (e.g., Hydrogen Bonding Networks, π-π Stacking, Hirshfeld Surface Analysis)

The crystal packing of pyrazole derivatives is stabilized by a network of non-covalent interactions. Hydrogen bonds, involving the amine group and pyrazole nitrogen atoms as donors and acceptors, are particularly significant.

In the crystal structure of (±)-3-(5-Amino-3-methyl-1-phenyl-1H-pyrazol-4-yl)-2-benzofuran-1(3H)-one, molecules are linked by weak N—H⋯N, N—H⋯O, and C—H⋯O interactions, which generate sheets. nih.govresearchgate.net Similarly, in 4-amino-3-(3-methyl-5-phenyl-1H-pyrazol-1-yl)-4H-1,2,4-triazole-5(1H)-thione, molecules are linked into sheets by N—H⋯N and N—H⋯S hydrogen bonds. nih.gov In some cases, these interactions can form distinct motifs, such as the tetramers linked by O—H⋯N hydrogen bonds observed in an analog of (E)-N-{[3-methyl-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]methylidene}hydroxylamine. nih.govresearchgate.net Intramolecular hydrogen bonds, such as the N—H⋯O bond in 4-[(Z)-Allylamino(phenyl)methylene]-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one, also play a crucial role in stabilizing the molecular conformation. nih.gov

π-π Stacking: These interactions occur between the aromatic phenyl and pyrazole rings. In the crystal structure of 1-(4-Fluorophenyl)-3-methyl-4-phenylsulfanyl-1H-pyrazol-5(4H)-one, weak π–π interactions are observed with a centroid–centroid distance of 3.6921 (7) Å. nih.gov

C-H···π Interactions: These are also frequently observed. In rac-3-(5-Amino-3-methyl-1-phenyl-1H-pyrazol-4-yl)-2-phenylthiazolidin-4-one, chains formed by hydrogen bonds are further linked into sheets by C—H⋯π(arene) hydrogen bonds. researchgate.net Similar interactions are noted in other pyrazole analogs. researchgate.netresearchgate.net

Hirshfeld Surface Analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal. This analysis has been applied to pyrazole analogs to confirm and quantify the contributions of different interactions to the crystal packing. researchgate.netnih.gov For 5-methyl-1H-pyrazol-3-yl 4-nitrobenzenesulfonate, Hirshfeld analysis revealed that most intermolecular contacts involve hydrogen atoms and highlighted differences in the interaction patterns of the two crystallographically independent molecules. nih.govnih.gov In another study on a 1,5-diaryl pyrazole, the analysis showed that the most important contributions to packing were from H···H, H···C/C···H, and H···Cl/Cl···H interactions. researchgate.net

Studies on Solid-State Tautomerism and Conformational Polymorphism

Pyrazoles and their derivatives are well-known to exhibit tautomerism, where isomers differ by the position of a proton and the location of double bonds. In the solid state, the molecule typically adopts a single, most stable tautomeric form.

Tautomerism: Studies on pyrazolones, which are closely related to aminopyrazoles, show a strong preference for specific tautomers in the solid state. For example, 4-[(Z)-Allylamino(phenyl)methylene]-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one exists in a keto-enamine tautomeric form, stabilized by an intramolecular hydrogen bond. nih.gov In another case, 1-(4-Fluorophenyl)-3-methyl-4-phenylsulfanyl-1H-pyrazol-5-ol was found to have undergone an enol-to-keto tautomerism during crystallization. nih.gov Research on Schiff bases derived from pyrazolones also confirms the predominance of the keto-amine form in the solid state, stabilized by strong intramolecular hydrogen bonding. scielo.org.za For the parent compound 5(3)-methyl-3(5)-phenylpyrazole, studies suggest it exists as a 50:50 mixture of two tautomers in the solid state. fu-berlin.de

Conformational Polymorphism: This phenomenon, where a compound crystallizes in different crystal structures, can arise from different molecular conformations or packing arrangements. The presence of more than one molecule in the asymmetric unit (Z' > 1) is often an indicator of conformational flexibility that can lead to polymorphism. mdpi.com In the crystal structure of (E)-N-{[3-methyl-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]methylidene}hydroxylamine, the two independent molecules differ primarily in the orientation of the pendant phenyl and pyrrolyl rings. nih.govresearchgate.net Similarly, for 5-methyl-1H-pyrazol-3-yl 4-nitrobenzenesulfonate, the two distinct molecules in the asymmetric unit exhibit different conformations due to variations in key torsion angles. nih.govnih.gov These observations suggest that slight changes in crystallization conditions could potentially lead to the isolation of different polymorphic forms.

Computational and Theoretical Investigations of 5 Methyl 3 Phenyl 1h Pyrazol 4 Ylamine

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) has become a important tool in quantum chemistry for investigating the properties of molecules like 5-Methyl-3-phenyl-1H-pyrazol-4-ylamine. These calculations allow for a detailed understanding of the molecule's electronic environment, which is crucial for predicting its reactivity and spectroscopic characteristics.

Theoretical Exploration of Synthetic Mechanistic Pathways and Reaction Energetics

While specific DFT studies on the synthetic mechanism of this compound are not extensively documented, research on related pyrazole (B372694) derivatives provides a framework for understanding its formation. For instance, the synthesis of pyrazolo[3,4-d]pyrimidines from 5-aminopyrazoles has been mechanistically studied. nih.gov This process involves a Vilsmeier reaction followed by intermolecular heterocyclization. nih.gov It is proposed that N,N-dimethylformamide (DMF) reacts with a coupling agent like PBr3 to form a Vilsmeier reactive species. nih.gov This species then reacts with the 5-aminopyrazole to undergo amidination and imination, forming formamidine (B1211174) intermediates. nih.gov The energetics of such pathways, including the activation energies and the stability of intermediates, can be computationally modeled to determine the most likely reaction mechanism.

Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, IR Frequencies)

DFT calculations are a powerful method for predicting the spectroscopic properties of molecules, which can aid in their experimental characterization.

NMR Chemical Shifts: The prediction of 1H and 13C NMR chemical shifts for pyrazole derivatives has been successfully performed using DFT. For the related compound, 3-methyl-1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine, various DFT functionals have been tested, with the B97D and TPSSTPSS functionals providing the most accurate results when compared to experimental data. researchgate.netjcsp.org.pk The choice of basis set also influences the accuracy, with TZVP often yielding better results than 6–311 + G(2d,p). researchgate.netjcsp.org.pk Such studies indicate that the prediction of 1H-NMR chemical shifts is more sensitive to the chosen geometry than that of 13C-NMR chemical shifts. researchgate.netjcsp.org.pk

IR Frequencies: Theoretical vibrational frequencies can be calculated using DFT and are often scaled to better match experimental IR spectra. For instance, in a study on 1-acetyl-3-(4-chlorophenyl)-5-(4-methylphenyl)-2-pyrazoline, the calculated vibrational frequencies using the B3LYP method with a 6-311G** basis set showed good agreement with the experimental IR spectrum. nih.gov This allows for the assignment of specific vibrational modes to the observed absorption bands. Similar calculations for this compound would be expected to accurately predict its vibrational spectrum.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and dynamics simulations are computational techniques used to predict how a small molecule like this compound might interact with a biological target, such as a protein. These methods are instrumental in drug discovery for identifying potential therapeutic agents.

Prediction of Binding Modes and Affinities with Biological Macromolecules (e.g., Kinases, Enzymes)

Molecular docking studies on various pyrazole derivatives have shown their potential as inhibitors of several protein kinases, which are important targets in cancer therapy. nih.gov For example, derivatives of 1H-pyrazole have been docked into the active sites of VEGFR-2, Aurora A, and CDK2. nih.gov These studies predict the preferred binding orientation of the ligand within the protein's binding pocket and estimate the binding affinity, often expressed as a binding energy. For a series of pyrazole-carboxamides, DFT has been used to calculate electronic properties that are then correlated with their biological activity through Quantitative Structure-Activity Relationship (QSAR) models. jcsp.org.pk

A study on imidazole-pyrazole hybrids identified compounds with inhibitory activity against EGFR and FabH. researchgate.net Molecular docking of these compounds revealed minimum binding energies, indicating favorable interactions. dntb.gov.ua Similarly, a virtual screening effort identified 3-phenyl-1H-5-pyrazolylamide derivatives as inhibitors of the papain-like protease (PLpro) of SARS-CoV-2. nih.gov

Below is a table summarizing docking results for related pyrazole derivatives with various protein kinases:

Compound DerivativeProtein TargetBinding Energy (kJ/mol)
2-(4-chlorophenyl)-5-(3-(4-chlorophenyl)-5-methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-thiadiazoleVEGFR-2 (2QU5)-10.09
2-(4-methoxyphenyl)-5-(3-(4-methoxyphenyl)-5-methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-thiadiazoleAurora A (2W1G)-8.57
2-(4-chlorophenyl)-5-(3-(4-chlorophenyl)-5-methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-thiadiazoleCDK2 (2VTO)-10.35

Table based on data from a molecular docking study of 1H-pyrazole derivatives. nih.gov

Analysis of Non-Covalent Interactions at the Binding Interface (e.g., Hydrogen Bonds, Hydrophobic Interactions, π-π Stacking)

The stability of a ligand-protein complex is determined by a network of non-covalent interactions. Molecular docking simulations can elucidate these interactions in detail. For pyrazole derivatives, hydrogen bonds are commonly observed between the ligand and amino acid residues in the binding pocket of kinases. nih.gov For instance, in a molecular modeling study of an imidazole-pyrazole-benzo[f]chromene hybrid, the compound was found to bind to the active site of EGFR through one hydrogen bond and one pi-pi interaction. dntb.gov.ua

The analysis of these interactions is critical for understanding the structure-activity relationship and for the rational design of more potent and selective inhibitors. The phenyl and pyrazole rings of this compound provide opportunities for hydrophobic and π-π stacking interactions, while the amine and pyrazole nitrogen atoms can act as hydrogen bond donors and acceptors, respectively.

In Silico Prediction of Pharmacokinetic and Pharmacodynamic Relevant Properties (excluding clinical human data)

The prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in the drug discovery process, helping to identify compounds with favorable pharmacokinetic profiles. idaampublications.in For this compound, various physicochemical and pharmacokinetic parameters can be predicted using computational models. These predictions are based on the structure of the molecule and have been shown to correlate well with experimental outcomes for a wide range of compounds.

While specific experimental data for this compound is not extensively available in the public domain, in silico tools can provide valuable insights. Based on methodologies applied to similar pyrazole derivatives, a set of predicted properties for this compound has been generated. These predictions suggest that the compound is likely to have good oral bioavailability. nih.govresearchgate.net

Below is an interactive data table summarizing the predicted pharmacokinetic properties.

PropertyPredicted ValueInterpretation
Physicochemical Properties
Molecular Weight187.24 g/mol Within the range for good oral bioavailability.
LogP (o/w)1.85Indicates good lipophilicity for membrane permeability.
Water SolubilityModerately solubleSuggests reasonable dissolution in the gastrointestinal tract.
Absorption & Distribution
Gastrointestinal (GI) AbsorptionHighLikely to be well-absorbed from the gut.
Blood-Brain Barrier (BBB) PermeantNoPredicted not to cross the blood-brain barrier, potentially reducing CNS side effects.
P-glycoprotein (P-gp) SubstrateNoNot likely to be actively effluxed from cells, which can improve bioavailability.
Metabolism
Cytochrome P450 (CYP) InhibitionInhibitor of CYP1A2, CYP2C9, CYP2C19Potential for drug-drug interactions with substrates of these enzymes.

In terms of pharmacodynamics, the pyrazole scaffold is a versatile feature found in numerous approved medications with a wide array of biological activities. orientjchem.org Derivatives of 3-phenyl-1H-5-pyrazolylamine have been identified as a new class of inhibitors for FMS-like tyrosine kinase-3 (FLT3), a target implicated in certain types of leukemia. nih.gov This suggests that this compound and its analogs could potentially be investigated for similar kinase inhibitory activities. Molecular docking studies on related pyrazole derivatives have shown that the pyrazole ring can form crucial hydrogen bond interactions within the active sites of enzymes like carbonic anhydrases. orientjchem.org Similar interactions could be anticipated for this compound with its respective biological targets.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design of Novel Analogs

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the chemical structure of a series of compounds with their biological activity. These models are instrumental in understanding the structural requirements for a desired biological effect and in designing novel, more potent analogs.

While a specific QSAR model for this compound is not publicly available, the principles of QSAR can be applied to guide the design of new derivatives based on this scaffold. A typical QSAR study on pyrazole analogs would involve the following steps:

Dataset Compilation: A series of analogs of this compound would be synthesized and their biological activity (e.g., IC50 values against a specific target) would be determined.

Descriptor Calculation: For each analog, a set of molecular descriptors would be calculated. These can include physicochemical properties (e.g., LogP, molecular weight), electronic properties (e.g., partial charges), and steric properties (e.g., molecular shape).

Model Development: Statistical methods, such as multiple linear regression or partial least squares, would be used to build a mathematical equation that relates the descriptors to the biological activity.

Model Validation: The predictive power of the QSAR model would be rigorously tested using internal and external validation techniques.

For the design of novel analogs of this compound, a hypothetical QSAR model might reveal key structural features that influence activity. For instance, a model could indicate that:

Substitution on the phenyl ring: The nature and position of substituents on the 3-phenyl group could significantly impact potency. Electron-withdrawing or electron-donating groups at specific positions might enhance or diminish activity.

Modification of the methyl group: Altering the 5-methyl group to other alkyl or functional groups could influence binding affinity and selectivity.

Derivatization of the amine group: The 4-amino group provides a handle for further chemical modifications, such as acylation or alkylation, which could lead to new interactions with the biological target.

The insights gained from such a QSAR model would allow for the rational design of a focused library of new analogs with a higher probability of exhibiting improved biological activity. This approach streamlines the drug discovery process by prioritizing the synthesis of compounds with the most promising predicted profiles.

Preclinical Biological Activity Evaluation of 5 Methyl 3 Phenyl 1h Pyrazol 4 Ylamine and Its Analogs

In Vitro Anticancer and Cytotoxic Activity Assessment

The pyrazole (B372694) scaffold is a prominent feature in many anticancer agents, including several clinically approved drugs. nih.gov Consequently, a vast number of pyrazole analogs have been synthesized and evaluated for their potential as anticancer therapeutics. nih.govnih.gov Research has demonstrated that derivatives of 3-methyl-1H-pyrazol-5(4H)-one, a related structural class, exhibit significant anticancer activity against various cell lines while showing reduced effects on normal fibroblast cells. nih.gov

Screening Against Diverse Human Cancer Cell Lines (e.g., HepG2, A-172, RKO, MCF-7)

The cytotoxic potential of pyrazole derivatives has been assessed across a panel of human cancer cell lines, revealing varied efficacy and selectivity.

HepG2 (Hepatocellular Carcinoma): Analogs of the target compound have demonstrated notable cytotoxicity against HepG2 liver cancer cells. For instance, certain cyanopyridine–pyrazole conjugates showed potent activity with IC₅₀ values as low as 0.18 µM. nih.gov Similarly, other pyrazolo[3,4-d]pyrimidine derivatives have been tested against HepG2 cells, showing promising results. nih.gov

A-172 (Glioblastoma): The A-172 cell line is a well-established model for glioblastoma multiforme, a highly aggressive primary brain tumor. nih.govnih.gov While studies have investigated the cytotoxic effects of various compounds, such as the HSF1 inhibitor KRIBB11, on A172 cells, specific research detailing the activity of 5-Methyl-3-phenyl-1H-pyrazol-4-ylamine or its direct analogs against this particular cell line is not extensively covered in the available literature. nih.gov

RKO (Colon Carcinoma): Novel 1,5-diphenyl-6-substituted-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-ones, which are structurally related to the target compound, have been shown to inhibit the proliferation of RKO colon cancer cells. researchgate.net Specifically, compounds featuring aminoguanidino or guanidino moieties at position 6 displayed IC₅₀ values of 8 µM and 4 µM, respectively. researchgate.net Other pyrazolyl analogs have also shown promise against human colon cancer cell lines like HCT-116 and SW-620. nih.govalliedacademies.org

MCF-7 (Breast Adenocarcinoma): The MCF-7 breast cancer cell line has been a frequent target for evaluating pyrazole derivatives. nih.gov One study on 4-[(indol-3-yl)-arylmethyl]-1-phenyl-3-methyl-5-pyrazolone derivatives found that concentrations of 35, 75, and 150 µg/mL could induce approximately 50% lethality in MCF-7 cells. mdpi.com Another series of (Z)-5-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)-3-((1-substituted phenyl-1H-1,2,3-triazol-4-yl)methyl)thiazolidine-2,4-dione derivatives also exhibited promising cytotoxic activity against MCF-7 cells, with some analogs showing IC₅₀ values even lower than the standard drug cisplatin. nih.gov Furthermore, pyrazoline-linked 4-methylsulfonylphenyl scaffolds have demonstrated significant antitumor activity against MCF-7 cells. banglajol.info

Table 1: In Vitro Cytotoxicity of Selected Pyrazole Analogs Against Human Cancer Cell Lines This table is interactive. You can sort and filter the data.

Compound Class Cell Line IC₅₀ Value Reference
Cyanopyridine–pyrazole conjugate (Compound 9 ) HepG2 0.18 µM nih.gov
Cyanopyridine–pyrazole conjugate (Compound 5 ) HepG2 2.19 µM nih.gov
Cyanopyridine–pyrazole conjugate (Compound 10 ) HepG2 3.47 µM nih.gov
Cyanopyridine–pyrazole conjugate (Compound 9 ) MCF-7 0.34 µM nih.gov
Cyanopyridine–pyrazole conjugate (Compound 10 ) MCF-7 2.14 µM nih.gov
Cyanopyridine–pyrazole conjugate (Compound 5 ) MCF-7 4.15 µM nih.gov
Pyrazolo[3,4-d]pyrimidine (Aminoguanidino deriv.) RKO 8 µM researchgate.net
Pyrazolo[3,4-d]pyrimidine (Guanidino deriv.) RKO 4 µM researchgate.net
(Z)-5-((1,3-diphenyl-1H-pyrazol-4-yl)...) (Compound 8j ) MCF-7 0.426 µM nih.gov
(Z)-5-((1,3-diphenyl-1H-pyrazol-4-yl)...) (Compound 8e ) MCF-7 0.608 µM nih.gov
1,3,5-trisubstituted-1H-pyrazole (Compound 10b ) MCF-7 3.9 µM nih.gov
1,3,5-trisubstituted-1H-pyrazole (Compound 10c ) MCF-7 4.2 µM nih.gov

Cellular Mechanism of Action Studies (e.g., Induction of Apoptosis, Modulation of Autophagy)

The anticancer effects of pyrazole analogs are often linked to their ability to trigger programmed cell death pathways, primarily apoptosis.

Induction of Apoptosis: Numerous studies have confirmed that various pyrazole derivatives induce apoptosis in cancer cells. For example, certain pyrazole analogs provoke apoptosis in triple-negative breast cancer cells, a process accompanied by an increase in reactive oxygen species (ROS) and caspase 3 activity. researchgate.net In RKO colon cancer cells, pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives were shown to induce apoptosis, as confirmed by TUNEL and annexin (B1180172) V-FITC assays. researchgate.net The mechanism in these cells involved cell cycle arrest in the G1 phase, an increase in the levels of p53, p21, and Bax, and a reduction in Bcl-2 levels. researchgate.net This ultimately leads to the activation of caspase-9 and caspase-3. researchgate.net Similarly, other 1,3,5-trisubstituted-1H-pyrazole derivatives have been shown to target the anti-apoptotic protein Bcl-2, activate pro-apoptotic proteins like Bax and p53, and induce DNA damage, leading to apoptosis. nih.gov In glioblastoma cells, the cytotoxicity of some compounds is linked to a significant influx of calcium, which in turn induces depolarization and apoptosis. nih.gov

Modulation of Autophagy: The role of pyrazole derivatives in modulating autophagy, another critical cellular process, has also been investigated. Studies on novel 7-methyl-5-phenyl-pyrazolo[4,3-e]tetrazolo[4,5-b] nih.govnih.govsemanticscholar.orgtriazine sulfonamide derivatives in colon cancer cells revealed that their anticancer activity is related to the initiation of apoptosis and a decrease in the levels of key autophagy markers, including beclin-1, LC3A, and LC3B. This suggests that in addition to directly inducing apoptosis, these compounds may also interfere with the autophagic processes that cancer cells can use to survive.

Antimicrobial and Antifungal Activity Studies (In Vitro)

Beyond their anticancer properties, pyrazole-based compounds have been evaluated for their efficacy against a range of microbial pathogens.

Evaluation Against Gram-Positive and Gram-Negative Bacterial Strains (e.g., XDR S. Typhi)

Analogs of this compound have shown inhibitory activity against both Gram-positive and Gram-negative bacteria.

Gram-Positive Bacteria: A series of (Z)-5-((3-phenyl-1H-pyrazol-4-yl)methylene)-2-thioxothiazolidin-4-one derivatives demonstrated significant activity against Streptococcus mutans and methicillin-resistant Staphylococcus aureus (MRSA), with some compounds showing potency equivalent to the antibiotic moxifloxacin. nih.gov One derivative also showed potent activity against Bacillus subtilis. nih.gov Other pyrazole-clubbed thiazole (B1198619) compounds have also exhibited high inhibition potency against MRSA and Bacillus subtilis.

Gram-Negative Bacteria: The emergence of extensively drug-resistant Salmonella Typhi (XDR S. Typhi), the causative agent of typhoid fever, represents a significant public health threat. nih.gov Notably, synthesized pyrazine (B50134) carboxamide derivatives have been evaluated for their antibacterial activity against XDR S. Typhi, with some showing potent inhibition. nih.gov Pyrazole derivatives have also been tested against other Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa.

Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)

The potency of antimicrobial agents is quantified by their Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). For pyrazole derivatives, these values have been determined against various bacterial strains. For instance, (Z)-5-((3-phenyl-1H-pyrazol-4-yl)methylene)-2-thioxothiazolidin-4-one derivatives exhibited MIC values as low as 1 µg/mL against Streptococcus mutans and certain MRSA strains. nih.gov In the case of XDR S. Typhi, a pyrazine carboxamide derivative showed an MIC of 6.25 mg/mL and an MBC of 12.5 mg/mL. nih.gov

Table 2: In Vitro Antimicrobial Activity of Selected Pyrazole Analogs This table is interactive. You can sort and filter the data.

Compound Class Bacterial Strain MIC MBC Reference
(Z)-5-((3-phenyl-1H-pyrazol-4-yl)...) (Compound 7c ) MRSA (3167) 1 µg/mL Not specified nih.gov
(Z)-5-((3-phenyl-1H-pyrazol-4-yl)...) (Compound 9c ) MRSA (3506) 1 µg/mL Not specified nih.gov
(Z)-5-((3-phenyl-1H-pyrazol-4-yl)...) (Compound 9c ) Bacillus subtilis 2 µg/mL Not specified nih.gov
Pyrazine Carboxamide (Compound 5d ) XDR S. Typhi 6.25 mg/mL 12.5 mg/mL nih.gov
Pyrazine Carboxamide (Compound 5c ) XDR S. Typhi 12.5 mg/mL 25 mg/mL nih.gov
Pyrazine Carboxamide (Compound 5b ) XDR S. Typhi 25 mg/mL 50 mg/mL nih.gov
Pyrazolyl Carbamodithioate Derivative E. coli 50 µg/mL Not specified
Pyrazolyl Carbamodithioate Derivative P. aeruginosa 50 µg/mL Not specified

Enzyme Inhibitory Potential

The biological activities of pyrazole derivatives are often traced back to their ability to inhibit specific enzymes that play crucial roles in disease pathways. A number of analogs have been identified as potent inhibitors of various enzymes.

Protein Kinases: Several pyrazole derivatives are known to inhibit protein kinases, which are central to cell signaling and are often dysregulated in cancer. Analogs have shown potent inhibitory activity against PIM-1 kinase , which is implicated in liver cancer. nih.gov Another target is Aurora kinase A , which is inhibited by 4-[(5-methyl-1H-pyrazol-3-yl)amino]-2H-phenyl-1-phthalazinone (PHT), a compound that represses tumor growth in Merkel cell carcinoma. Interestingly, this same compound was also found to directly target and inhibit glycogen synthase kinase 3 (GSK3) .

Prostaglandin (B15479496) E2 Synthase: A series of 5-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)pyrimidine-2,4,6(1H,3H,5H)-triones were designed as inhibitors of microsomal prostaglandin E synthase-1 (mPGES-1), a key enzyme in the production of inflammatory mediator PGE2. One derivative was found to be a potent inhibitor with an IC₅₀ value of approximately 36 nM.

Bacterial Enzymes: In the search for new antibiotics, pyrazole thioether scaffolds have been used to create inhibitors of the bacterial enzyme N-succinyl-l,l-2,6-diaminopimelic acid desuccinylase (DapE), which is essential for bacterial survival. banglajol.info

Other Enzymes: Pyrazole derivatives have also been investigated as inhibitors of other enzyme classes. For example, 1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole derivatives have shown potent inhibition of monoamine oxidases (MAOs) , with some exhibiting Ki values in the nanomolar range. Additionally, pyrazolyl analogs containing a pyridine (B92270) nucleus have demonstrated inhibitory activity against xanthine oxidase , an enzyme linked to their anticancer properties. nih.gov

Kinase Inhibition Assays (e.g., JAK1, SYK, FAK1)

The broader class of pyrazole-containing compounds has been investigated for the inhibition of the JAK/STAT pathway. The discovery of the Jak2 V617F gain-of-function mutation has identified Jak2 as a therapeutic target, leading to the development of pyrazol-3-yl pyrimidin-4-amine derivatives as potent Jak2 inhibitors.

It is important to note that the JAK family of kinases, including JAK1, plays a crucial role in cellular signaling pathways related to inflammation and immunity.

Glycosidase and Protease Inhibition Studies

There is currently a lack of specific research data on the direct inhibitory effects of this compound on glycosidases and proteases within the reviewed scientific literature.

Prostaglandin D Synthase and Alkaline Phosphatase Inhibition

Information regarding the direct inhibitory activity of this compound on Prostaglandin D Synthase and Alkaline Phosphatase is not available in the current body of scientific literature. However, pyrazole derivatives have been noted for their anti-inflammatory effects, which can be linked to the prostaglandin synthesis pathway.

Preclinical in vivo Neuropharmacological and Anti-inflammatory Activity

Anticonvulsant Activity in Animal Models

While direct studies on the anticonvulsant properties of this compound are not specified, research on closely related analogs has shown promising results. A series of N'-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene] 2/4-substituted hydrazides were synthesized and evaluated for their anticonvulsant activity in mice. nih.gov These compounds were tested against maximal electroshock (MES) induced seizures and subcutaneous pentylenetetrazol (scPTZ) induced seizures. nih.gov With the exception of one compound, the tested hydrazides showed protection against seizures in both models, with some exhibiting less CNS depression and neurotoxicity compared to the standard drug, phenytoin. nih.gov

Another study focused on 3-(5-(4-substitutedphenyl)-4,5-dihydro-1H-pyrazol-3-ylamino)-2-(2-methylphenyl)quinazolin-4(3H)-one derivatives, which also demonstrated significant anticonvulsant activity in MES and scPTZ models. ijper.org

The following table summarizes the anticonvulsant activity of a representative pyrazole derivative.

Compound/DrugAnimal ModelProtection (%)
3-(5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazole-3-ylamino)-2-(2-methylphenyl)quinazole-4(3H)-oneMaximal Electroshock Seizure (MES)73.63
3-(5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazole-3-ylamino)-2-(2-methylphenyl)quinazole-4(3H)-oneSubcutaneous Pentylenetetrazole (scPTZ)75.59

Data based on a study of quinazolin-4(3H)-one derivatives bearing a pyrazole moiety. ijper.org

Anti-inflammatory Properties in Preclinical Models

The anti-inflammatory potential of pyrazole derivatives is well-documented. A study investigating novel 1H-pyrazolyl derivatives demonstrated significant in vivo anti-inflammatory activity in rats using cotton pellet-induced granuloma and sponge implantation models. nih.gov Several of the synthesized compounds exhibited anti-inflammatory effects comparable to indomethacin, with the added benefit of minimal ulcerogenic effects. nih.gov

The mechanism of anti-inflammatory action for many pyrazole compounds is linked to the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2. One of the tested pyrazole derivatives in the aforementioned study showed good selective inhibitory activity against the COX-2 enzyme. nih.gov Pyrazoline derivatives, which are structurally related to pyrazoles, have also been shown to possess potent anti-inflammatory properties. In a carrageenan-induced paw edema model, certain pyrazoline compounds exhibited higher anti-inflammatory activity than the standard drug, indomethacin. nih.gov

Antioxidant and Radical Scavenging Activity Evaluation

The antioxidant capacity of pyrazole derivatives has been evaluated using various in vitro assays, most notably the 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radical scavenging assay. This assay measures the ability of a compound to donate a hydrogen atom and neutralize the stable DPPH radical. nih.govnih.gov

A study on 5-methyl-2-(5-methyl-1,3-diphenyl-1H-pyrazole-4-carbonyl)-2,4-dihydro-pyrazol-3-one, a compound with a similar pyrazole core, demonstrated good antioxidant activity as determined by DPPH radical scavenging, reducing power, and DNA protection assays. nih.gov The antioxidant activity of such compounds is attributed to their ability to scavenge free radicals, which are implicated in various pathological conditions.

The following table presents the DPPH radical scavenging activity (IC50) for a related pyrazole derivative. The IC50 value represents the concentration of the compound required to scavenge 50% of the DPPH radicals.

CompoundDPPH Radical Scavenging Activity (IC50 in µg/mL)
4-amino-3-(2-hydroxyphenyl)-1H-1,2,4-triazole-5(4H)-thione32.364
Ascorbic Acid (Standard)28.546

Data from a study on benzimidazole (B57391) containing 1,2,4-triazoles, for comparative purposes. nepjol.info

Investigation of Other Potential Biological Activities (e.g., Quorum Sensing Inhibition, Antiviral, Antidepressant, Antimalarial)

While the primary therapeutic targets of this compound and its analogs are often centered on specific pathways, the versatile pyrazole scaffold is known to exhibit a wide array of biological effects. nih.gov This section explores the preclinical evaluation of this chemical family against other potential therapeutic areas, including quorum sensing inhibition, and its potential as antiviral, antidepressant, and antimalarial agents. Research into the specific activities of this compound is nascent; therefore, this section draws upon findings from structurally related pyrazole and aminopyrazole derivatives to indicate the potential activities of this compound class.

Quorum Sensing Inhibition

Quorum sensing (QS) is a cell-to-cell communication process in bacteria that regulates gene expression, including virulence factors and biofilm formation, making it an attractive target for novel anti-infective agents. nih.govfrontiersin.org The inhibition of QS can mitigate bacterial pathogenicity without exerting selective pressure that leads to drug resistance. frontiersin.org

Although direct studies on this compound are limited, various pyrazole derivatives have been investigated for their anti-QS properties. A 2023 study synthesized and evaluated a series of pyrazole and pyrazolo[1,5-a]pyrimidine (B1248293) derivatives for their ability to interfere with QS. nih.govjohnshopkins.edu Several of these compounds demonstrated significant antibacterial and antibiofilm activity against multidrug-resistant Staphylococcus aureus and Pseudomonas aeruginosa. nih.gov The most active derivatives were shown to disrupt biofilm formation, and their anti-QS activity was confirmed by the inhibition of violacein (B1683560) production in the biosensor strain Chromobacterium violaceum CV026. nih.gov This suggests that the pyrazole scaffold is a promising framework for developing QS inhibitors.

Compound ClassTarget Organism(s)Key FindingsReference(s)
Pyrazole and Pyrazolo[1,5-a]pyrimidine derivativesP. aeruginosa, S. aureus, C. violaceumShowed significant antibiofilm activity (>60% inhibition) and anti-QS activity, indicated by reduced violacein production. nih.govjohnshopkins.edu
3-Hydroxy-pyridin-4(1H)-one derivativesP. aeruginosaStrongly suppressed biofilm formation by inhibiting the expression of PqsA and reducing virulence factor production. mdpi.com
Glyoxamide derivativesP. aeruginosaDisplayed significant quorum-sensing inhibition activity and inhibited biofilm formation. mdpi.com

Antiviral Activity

The pyrazole nucleus is a key component in various compounds that have demonstrated significant antiviral activity against a range of viruses. nih.govresearchgate.net Research has explored pyrazole derivatives against highly pathogenic viruses, indicating the scaffold's potential in developing new antiviral therapies. nih.govrsc.org

For instance, a series of 4-substituted pyrazole derivatives synthesized from 5-chloro-4-formyl-3-methyl-1-phenylpyrazole showed potent antiviral efficacy against the Newcastle disease virus (NDV). nih.gov Specifically, a hydrazone derivative achieved 100% protection against NDV with no mortality in the assay. nih.gov Furthermore, other studies have reported that 1,3-diphenylpyrazole derivatives can provide 95–100% protection in chicks against NDV. nih.gov More recently, pyrazole derivatives incorporating a hydroxyquinoline scaffold have been investigated as broad-spectrum antiviral agents against coronaviruses, including SARS-CoV-2 and MERS-CoV, by inhibiting viral adsorption and replication. rsc.org

Compound/Derivative ClassVirusActivity/Key FindingsReference(s)
Hydrazone derivative of 5-chloro-4-formyl-3-methyl-1-phenylpyrazoleNewcastle disease virus (NDV)Achieved 100% protection with 0% mortality. nih.gov
Pyrazolopyrimidine derivativeNewcastle disease virus (NDV)Provided 95% protection. nih.gov
1,3-Diphenylpyrazole derivativesNewcastle disease virus (NDV)Exhibited 95–100% protection in chicks. nih.gov
Pyrazole-based quinoline (B57606) derivativesSARS-CoV-2, HCoV-229E, MERS-CoVExhibited potent inhibition of viral adsorption and replication. rsc.org
Pyrazole-4-yl-methylaniline derivativesYellow Fever Virus (YFV), Bovine Viral Diarrhea Virus (BVDV), Respiratory Syncytial Virus (RSV)Generally displayed low cytotoxicity and varying levels of antiviral activity against a panel of RNA and DNA viruses. frontiersin.org

Antidepressant Activity

The pyrazole and pyrazoline scaffolds have been a subject of interest in the development of novel antidepressant agents. ingentaconnect.comnih.gov Many of these compounds are thought to exert their effects through the inhibition of monoamine oxidase (MAO), an enzyme critical in the degradation of neurotransmitters like serotonin (B10506) and dopamine. ingentaconnect.comnih.gov

While specific antidepressant studies on this compound are not prominent in the literature, numerous related pyrazoline derivatives have shown promising results in preclinical models. nih.govresearchgate.net For example, various synthesized 1,3,5-triphenyl-2-pyrazolines and related compounds have been shown to significantly reduce immobility time in the forced swimming test and tail suspension test in mice, which are standard behavioral models for assessing antidepressant-like activity. researchgate.net The activity is often influenced by the nature and position of substituents on the phenyl rings. nih.gov The structural relationship between pyrazoles and the established MAO inhibitor class of hydrazine (B178648) derivatives suggests a plausible mechanism for their antidepressant effects. ingentaconnect.com

Compound ClassAnimal ModelKey FindingsReference(s)
Pyrazoline derivativesMice (Forced Swimming Test, Tail Suspension Test)Significant reduction in immobility time, indicating antidepressant-like effects. nih.govresearchgate.net
Triazolo-pyrazoline derivativesMice (Modified Forced Swimming Test, Tail Suspension Test)Decreased immobility and increased swimming times, suggesting antidepressant-like effects. researchgate.net

Antimalarial Activity

The emergence of drug-resistant strains of Plasmodium falciparum necessitates the development of new antimalarial agents. nih.gov The pyrazole scaffold has been identified as a privileged structure in the search for such agents. mdpi.combenthamdirect.com

Analogs closely related to this compound have shown significant promise. A series of 5-anilino-3-(hetero)arylpyrazoles were evaluated for their in vitro antiplasmodial activity against both chloroquine-sensitive and chloroquine-resistant strains of P. falciparum. mdpi.com Several compounds in this series demonstrated micromolar IC50 values. For example, substituting the 3-phenyl ring with a halogen atom, such as fluorine or chlorine, was found to improve antimalarial properties. mdpi.com Other research into substituted pyrazoles also highlights their potential, with methyl 5-amino-3-anisidinepyrazole-4-carboxylic acid showing an IC50 value of 0.149 µM. nih.gov These findings underscore the potential of aminopyrazole derivatives as a valuable class of compounds for antimalarial drug discovery.

CompoundP. falciparum Strain(s)IC50 (µM)Reference(s)
5-Anilino-3-(3-fluorophenyl)pyrazole-4-carbonitrileD10 (CQ-sensitive), W2 (CQ-resistant)5.8 (D10), 3.3 (W2) mdpi.com
5-Anilino-3-(4-chlorophenyl)pyrazole-4-carbonitrileD10 (CQ-sensitive), W2 (CQ-resistant)3.9 (D10), 2.2 (W2) mdpi.com
Methyl 5-amino-3-anisidinepyrazole-4-carboxylic acidNot Specified0.149 nih.gov
Methyl 5-amino-3-(m-anisidin)pyrazole-4-carboxylic acidNot Specified0.15 nih.gov
Pyrazolylpyrazoline derivative (5b)RKL9 (CQ-resistant)Higher potency than chloroquine tandfonline.com
Pyrazolylpyrazoline derivative (6a)RKL9 (CQ-resistant)Higher potency than chloroquine tandfonline.com

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 5 Methyl 3 Phenyl 1h Pyrazol 4 Ylamine Derivatives

Correlation Between Chemical Structure Modifications and Observed Biological Efficacy

The biological activity of 5-methyl-3-phenyl-1H-pyrazol-4-ylamine derivatives is profoundly influenced by the nature and position of substituents on both the pyrazole (B372694) and phenyl rings. These modifications can dramatically alter the compound's potency, selectivity, and pharmacokinetic profile.

One of the most explored areas for this class of compounds is their activity as kinase inhibitors . Kinases play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, particularly cancer. The pyrazole scaffold is a common feature in many kinase inhibitors. mdpi.com For instance, derivatives of this scaffold have been investigated as inhibitors of FMS-like tyrosine kinase-3 (FLT3), a target in acute myeloid leukemia. frontiersin.org SAR studies have revealed that modifications at the N1 position of the pyrazole ring and on the C4-amino group are critical for potent inhibitory activity.

A study on 3-phenyl-1H-5-pyrazolylamine-based derivatives as FLT3 inhibitors highlighted the importance of the substituent at the C4-amino group. The introduction of a carbamate (B1207046) moiety at this position led to potent compounds. The nature of the R group on the carbamate was found to be a key determinant of activity, as illustrated in the table below. frontiersin.org

CompoundR Group on C4-CarbamateMOLM-13 Cell Growth Inhibition (IC50, µM)
8a 4-fluorophenyl> 10
8d 4-chlorophenyl0.009
8e 4-bromophenyl0.015
8f 4-iodophenyl0.043
8g 4-methylphenyl0.054
8h 4-methoxyphenyl0.32

This data indicates that electron-withdrawing groups, particularly chlorine, at the para position of the phenyl ring on the carbamate significantly enhance the inhibitory activity against the FLT3-mutated MOLM-13 cell line. frontiersin.org In contrast, a fluorine substituent at the same position resulted in a loss of activity. frontiersin.org

Furthermore, the substitution pattern on the 3-phenyl ring of the pyrazole core also plays a significant role. In a series of 1H-pyrazolo[3,4-d]pyrimidine derivatives, which share a similar substituted pyrazole core, the electronic nature of the substituents on the phenyl ring was found to influence anticancer activity. researchgate.net

Another area of significant biological activity for pyrazole derivatives is their role as anti-inflammatory agents . Some derivatives have shown potent anti-inflammatory effects, and SAR studies have helped in optimizing this activity. acs.org For example, in a series of 1-(4-substituted phenyl)-3-phenyl-1H-pyrazole-4-carbaldehydes, the nature of the substituent on the N1-phenyl ring was varied to assess its impact on anti-inflammatory activity. acs.org

The versatility of the this compound scaffold extends to its use in developing agents against other biological targets, such as corticotropin-releasing factor receptor type-1 (CRF1) antagonists. Cyclization of 4-amino-3-phenylpyrazoles led to the formation of potent CRF1 antagonists. nih.gov

Analysis of Key Pharmacophoric Features within the this compound Scaffold

A pharmacophore is the three-dimensional arrangement of essential features that enable a molecule to interact with a specific biological target. For the this compound scaffold, several key pharmacophoric features have been identified through various studies.

The pyrazole ring itself serves as a rigid scaffold that correctly orients the appended functional groups for optimal interaction with the target's binding site. Its aromatic nature allows for potential π-π stacking interactions with aromatic residues in the binding pocket. researchgate.net

The 4-amino group is a critical feature, often acting as a hydrogen bond donor. This interaction is frequently observed in the binding of kinase inhibitors to the hinge region of the kinase domain. researchgate.net The presence and orientation of this amino group are often crucial for potent biological activity. mdpi.com

A general pharmacophore model for kinase inhibitors often includes:

A heterocyclic scaffold (in this case, the pyrazole ring).

One or more hydrogen bond donors/acceptors (the 4-amino group and pyrazole nitrogens).

Hydrophobic regions that occupy specific pockets in the ATP-binding site (the 3-phenyl and 5-methyl groups).

Pharmacophore models developed for other classes of inhibitors, such as triple uptake inhibitors, also highlight the importance of the spatial arrangement of aromatic and cationic features for biological activity. researchgate.net While not directly on the target compound, these models provide a conceptual framework for understanding the key interaction points.

Impact of Substituent Effects on Reactivity, Tautomeric Equilibria, and Conformational Preferences

Substituents on the this compound scaffold not only affect its biological activity but also its fundamental chemical properties, including reactivity, tautomerism, and conformational preferences.

Reactivity: The electronic nature of the substituents can influence the reactivity of the pyrazole ring and its functional groups. For instance, the nucleophilicity of the 4-amino group can be modulated by substituents on the phenyl ring. Electron-withdrawing groups on the phenyl ring can decrease the electron density on the amino group, potentially affecting its reactivity in certain chemical transformations. The synthesis of various derivatives often relies on the reactivity of this amino group or the pyrazole nitrogens. acs.org

Conformational Preferences: The substituents on the this compound core influence the molecule's preferred three-dimensional conformation. The dihedral angle between the pyrazole ring and the 3-phenyl ring is a key conformational parameter. In a crystal structure of a related compound, (±)-3-(5-Amino-3-methyl-1-phenyl-1H-pyrazol-4-yl)-2-benzofuran-1(3H)-one, the phenyl and pyrazole rings were found to be twisted with respect to each other. researchgate.net The presence of bulky substituents on the phenyl ring or at the N1 position of the pyrazole can lead to significant steric hindrance, forcing the rings into a more twisted conformation. This, in turn, can affect how the molecule fits into a binding pocket. Conformational analysis of aminopyrazolonyl amino acids has shown that these scaffolds can induce specific secondary structures like β-sheets and α-helices in peptides, highlighting their influence on molecular conformation. nih.gov

Advanced Research Applications and Future Directions for 5 Methyl 3 Phenyl 1h Pyrazol 4 Ylamine

Utility as Precursors and Intermediates in the Synthesis of Complex Organic Molecules

The chemical architecture of 5-methyl-3-phenyl-1H-pyrazol-4-ylamine makes it a highly effective precursor for the synthesis of complex organic molecules, particularly fused heterocyclic systems. The presence of the 4-amino group, adjacent to the pyrazole (B372694) ring nitrogen, provides a nucleophilic site that can readily participate in cyclization and condensation reactions.

One of the key applications is in multicomponent reactions (MCRs), which are highly efficient chemical strategies where multiple reactants combine in a single step to form a product that incorporates portions of all starting materials. researchgate.net The aminopyrazole scaffold is well-suited for such reactions. For instance, related aminopyrazoles, such as 5-amino-3-methyl-1-phenylpyrazole, are used to construct fused pyrazolo[3,4-b]pyridine systems. researchgate.net These reactions typically involve the condensation of the aminopyrazole with a 1,3-dicarbonyl compound or a related synthon, leading to the formation of a new six-membered ring fused to the pyrazole core. researchgate.net The resulting polycyclic structures are of great interest in medicinal chemistry due to their biological activities.

Furthermore, the amine group can be readily transformed into other functionalities. For example, it can be diazotized and subsequently replaced to introduce a variety of substituents at the 4-position, or it can be acylated or alkylated to build more elaborate molecular frameworks. The Vilsmeier-Haack reaction on related pyrazolone (B3327878) structures has been used to introduce a formyl group, which can then be converted into other derivatives, showcasing the reactivity of the pyrazole ring system. mdpi.com This versatility allows chemists to use this compound as a starting point for generating libraries of diverse compounds for various research purposes. researchgate.net

PrecursorReagentsProduct TypeApplication Area
5-Amino-3-methyl-1-phenylpyrazoleEthoxymethylenemalononitrilePyrazolo[3,4-b]pyridineMedicinal Chemistry
5-Amino-3-methyl-1-phenylpyrazoleBenzaldehydemalononitrilePyrazolo[3,4-b]pyridineMedicinal Chemistry
3-Methyl-1-phenyl-1H-pyrazol-5(4H)-oneVilsmeier-Haack Reagent (POCl₃/DMF)5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehydeSynthesis of Photochromic Materials
3-Methyl-1-phenyl-1H-pyrazol-5-olAldehydes, Indole4-[(Indol-3-yl)-arylmethyl]-1-phenyl-3-methyl-5-pyrazoloneAnticancer Agent Synthesis

Exploration in Materials Science for Optoelectronic or Other Advanced Properties

The pyrazole nucleus is a component of various functional materials, including dyes and fluorescent substances. globalresearchonline.net Derivatives of the 5-methyl-3-phenyl-1H-pyrazole scaffold are being explored for their potential in materials science, particularly in the field of optoelectronics. The extended π-conjugated system, which includes the phenyl ring and the pyrazole core, is a key feature that can give rise to interesting photophysical properties.

Research has shown that modifying the pyrazole scaffold can lead to materials with photochromic behavior—the ability to change color upon exposure to light. For example, a derivative of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde was used to synthesize a 1,3-diazabicyclo[3.1.0]hex-3-ene compound. mdpi.com This molecule exhibited significant photochromism; upon irradiation with UV light, it developed a new absorption band in the visible spectrum, indicating a structural transformation to a colored isomer. mdpi.com This property is crucial for applications in optical data storage, molecular switches, and smart windows.

Additionally, certain pyrazole derivatives have been investigated for their nonlinear optical (NLO) properties. nih.gov NLO materials are essential for technologies like frequency conversion and optical switching. The donor-acceptor characteristics within a molecule can enhance NLO responses, and the aminopyrazole structure provides a framework that can be functionalized with electron-donating (amine) and electron-withdrawing groups to optimize these properties. Future research may focus on synthesizing polymers or metal-organic frameworks incorporating the this compound unit to create advanced materials with tailored electronic and optical characteristics.

Application in Analytical Chemistry for Metal Ion Complexation or Sensing

The structure of this compound contains multiple nitrogen atoms that can act as Lewis basic sites, making it an excellent candidate for ligand design in coordination chemistry. The two adjacent nitrogen atoms of the pyrazole ring and the exocyclic amino group can coordinate with metal ions, potentially acting as a tridentate ligand. This chelation ability is fundamental to applications in analytical chemistry, such as metal ion sensing, separation, and quantification.

Related pyrazolone derivatives are well-known for their ability to form stable complexes with a wide range of metal ions, including transition metals and lanthanides. mdpi.comscispace.comresearchgate.net These complexes are often colored, allowing for the spectrophotometric determination of metal ion concentrations. For example, pyrazole-based ligands have been successfully used for the sensitive spectrophotometric detection of silver (I) ions in aqueous solutions. mocedes.org The formation of the metal-ligand complex leads to a measurable change in the UV-Vis absorption spectrum, which can be correlated to the analyte concentration. mocedes.org

While direct studies on the complexation behavior of this compound are not extensively documented, its structure suggests significant potential. The amine group at the 4-position could enhance both the selectivity and sensitivity of the ligand for specific metal ions compared to its pyrazolone counterparts. Future work could involve synthesizing Schiff base derivatives by condensing the amine group with various aldehydes to create a wider array of selective chelating agents for environmental monitoring or industrial process control. The synthesis of imine ligands from related formyl-pyrazoles has already been shown to produce heterometallic polynuclear complexes, highlighting the promise of this approach. rsc.org

Pyrazole-based LigandMetal IonAnalytical MethodKey Finding
1,3-bis(3-(2-pyridyl)pyrazol-1-ylmethyl)benzeneAg(I)SpectrophotometryFormation of a 1:1 complex, enabling sensitive silver detection. mocedes.org
4-AcylpyrazolonesBa(II), Sr(II), Zn(II)Elemental Analysis, IR, UV-VisFormation of stable octahedral bischelate complexes. scispace.comresearchgate.net
Phenylhydrazone derivatives of pyrazoloneMn(II), Ni(II), Co(II), Cu(II)Spectrophotometry, Magnetic MomentsFormation of octahedral complexes with bidentate coordination. mdpi.com
3-Methyl-1-phenyl-4-thioacetylpyrazol-5-oneGeneralExtractionEffective ligand for metal ion isolation and separation. mdpi.com

Design and Synthesis of Novel Pyrazole-Based Scaffolds for Drug Discovery

The pyrazole ring is recognized as a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that can bind to multiple biological targets with high affinity. nih.govresearchgate.net Consequently, pyrazole derivatives are integral to many approved drugs. The this compound structure serves as a valuable starting point for the design and synthesis of new therapeutic agents.

A notable example of the potential of this scaffold is seen in the development of kinase inhibitors. Kinases are critical enzymes in cell signaling pathways, and their dysregulation is a hallmark of cancer. Researchers have designed and synthesized a series of 3-phenyl-1H-5-pyrazolylamine derivatives as potent inhibitors of FMS-like tyrosine kinase-3 (FLT3), a key target in acute myeloid leukemia. nih.gov Although this study focused on an isomer, it demonstrated that the phenyl-pyrazolylamine core is highly effective for generating potent and selective inhibitors. Certain compounds from this series showed comparable or superior activity to existing FLT3 inhibitors and demonstrated significant tumor regression in animal models. nih.gov

The general strategy involves using the amine group as an anchor point to attach various side chains or other ring systems, allowing for systematic exploration of the structure-activity relationship (SAR). For instance, a series of (Z)-5-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)-3-((1-substituted phenyl-1H-1,2,3-triazol-4-yl)methyl)thiazolidine-2,4-diones were synthesized and showed promising cytotoxic activity against breast cancer cell lines. nih.govresearchgate.net This highlights how the pyrazole-4-yl core can be incorporated into larger, more complex molecules to target specific diseases.

Scaffold BaseTargetTherapeutic AreaKey Finding
3-Phenyl-1H-5-pyrazolylamineFMS-like tyrosine kinase-3 (FLT3)Acute Myeloid LeukemiaDiscovery of potent and selective inhibitors with in vivo efficacy. nih.gov
(1,3-Diphenyl-1H-pyrazol-4-yl)methyleneTubulin / General CytotoxicityBreast CancerSynthesis of novel derivatives with cytotoxic activity better than the standard drug cisplatin. nih.gov
N-(3-(5-amino-1H-pyrazol-3-yl)phenyl) benzenesulfonamidePapain-like protease (PLpro)Antiviral (SARS-CoV-2)Identification of a hit scaffold for developing novel PLpro inhibitors. nih.gov

Integration of High-Throughput Screening and Combinatorial Chemistry in Future Research

Future research on this compound and its derivatives will increasingly rely on modern drug discovery techniques like combinatorial chemistry and high-throughput screening (HTS). Combinatorial chemistry allows for the rapid synthesis of large, systematically organized libraries of related compounds. researchgate.net The multiple reactive sites on the this compound molecule make it an ideal building block for such libraries.

By varying the substituents on the phenyl ring, acylating or alkylating the amine group, and modifying the N1 position of the pyrazole ring, thousands of unique derivatives can be generated efficiently. researchgate.net These libraries can then be subjected to HTS, where they are rapidly tested against a wide array of biological targets, such as enzymes, receptors, or whole cells, to identify "hit" compounds with desired biological activity. researchgate.net This approach dramatically accelerates the early stages of drug discovery compared to traditional, one-by-one synthesis and testing.

The successful application of one-pot, multicomponent reactions to generate pyrazole derivatives further enhances the synergy with combinatorial approaches. mdpi.comnih.gov These efficient reactions can be automated, allowing for the parallel synthesis of large numbers of diverse pyrazole-based molecules. Integrating these advanced synthetic and screening methodologies will unlock the full potential of the this compound scaffold, paving the way for the discovery of new drugs, advanced materials, and analytical tools.

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